Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate
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Overview
Description
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate typically involves a multi-step process. One common method includes the esterification of 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(6-carboxy-2-methyl-3-propoxyphenoxy)pentanoic acid.
Reduction: Ethyl 5-(6-hydroxymethyl-2-methyl-3-propoxyphenoxy)pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis to release the active acid form, which may interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(6-formyl-2-methyl-3-methoxyphenoxy)pentanoate
- Ethyl 5-(6-formyl-2-methyl-3-ethoxyphenoxy)pentanoate
- Ethyl 5-(6-formyl-2-methyl-3-butoxyphenoxy)pentanoate
Uniqueness
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propoxy group, in particular, may influence its solubility and interaction with biological membranes, setting it apart from similar compounds with different alkoxy groups.
Properties
CAS No. |
820237-81-8 |
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Molecular Formula |
C18H26O5 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate |
InChI |
InChI=1S/C18H26O5/c1-4-11-22-16-10-9-15(13-19)18(14(16)3)23-12-7-6-8-17(20)21-5-2/h9-10,13H,4-8,11-12H2,1-3H3 |
InChI Key |
ROMNIKQVPJJTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)OCC)C |
Origin of Product |
United States |
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